molecular formula C9H11NO B062964 2-Isopropylisonicotinaldehyde CAS No. 172294-75-6

2-Isopropylisonicotinaldehyde

Cat. No.: B062964
CAS No.: 172294-75-6
M. Wt: 149.19 g/mol
InChI Key: WRQIKRPWFZURDT-UHFFFAOYSA-N
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Description

2-Isopropylisonicotinaldehyde is an organic compound with the molecular formula C10H11NO It is a derivative of isonicotinaldehyde, where the isopropyl group is attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylisonicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of isonicotinaldehyde with isopropyl halides in the presence of a base. The reaction typically proceeds under mild conditions, using solvents such as ethanol or methanol. The general reaction scheme is as follows:

Isonicotinaldehyde+Isopropyl HalideThis compound\text{Isonicotinaldehyde} + \text{Isopropyl Halide} \rightarrow \text{this compound} Isonicotinaldehyde+Isopropyl Halide→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The process is optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-isopropylisonicotinic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-isopropylisonicotinyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-Isopropylisonicotinic acid.

    Reduction: 2-Isopropylisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropylisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 2-Isopropylisonicotinaldehyde involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    Isonicotinaldehyde: The parent compound without the isopropyl group.

    2-Methylisonicotinaldehyde: A similar compound with a methyl group instead of an isopropyl group.

    2-Ethylisonicotinaldehyde: A compound with an ethyl group in place of the isopropyl group.

Comparison: 2-Isopropylisonicotinaldehyde is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. Compared to isonicotinaldehyde, it has increased steric hindrance, which can affect its interactions with other molecules. The isopropyl group also enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Properties

IUPAC Name

2-propan-2-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQIKRPWFZURDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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